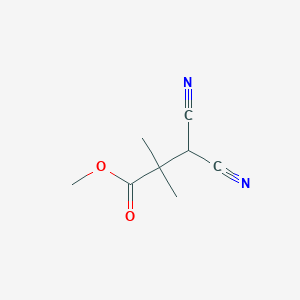
1-(2,4-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol
Descripción general
Descripción
1-(2,4-Dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol, also known as 2,4-dimethylphenyl imidazole (DMIP), is a heterocyclic aromatic compound commonly used as a reagent in organic synthesis. DMIP is a versatile molecule that can be used for a variety of applications in the laboratory, including the synthesis of peptides, the preparation of polymers, and the analysis of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Luminescence Sensing Applications
Dimethylphenyl imidazole derivatives have been synthesized and applied in luminescence sensing, particularly for detecting benzaldehyde-based derivatives. The study by Shi et al. (2015) on lanthanide(III)-organic frameworks demonstrates the potential of these compounds as fluorescence sensors due to their selective sensitivity to benzaldehyde derivatives, showcasing the application in chemical sensing and environmental monitoring Shi et al., 2015.
Host-Guest Chemistry
Imidazole-based bisphenol compounds have been structurally characterized to show their capability in forming complexes with various anions. Nath and Baruah (2012) highlight the structural versatility and potential application of these compounds in developing new materials for separation processes, catalysis, and sensor technologies Nath & Baruah, 2012.
Catalysis
The utility of imidazole-derived compounds extends to catalysis, where they act as catalysts for the coupling reaction of nucleoside methyl phosphonamidites. Bats, Schell, and Engels (2013) investigated the crystal structures of such compounds, suggesting their role in facilitating specific chemical reactions, pertinent in the fields of pharmaceutical synthesis and materials science Bats, Schell, & Engels, 2013.
Corrosion Inhibition
Research by Costa et al. (2021) delves into the application of imidazole and its derivatives for the corrosion inhibition of carbon steel in acidic mediums. This study underscores the relevance of these compounds in materials science, particularly in protecting metals against corrosion, thereby extending their life in industrial applications Costa et al., 2021.
Antimicrobial Activity
The synthesis of novel compounds, incorporating imidazole moieties for exploring their antimicrobial activities, represents another significant application. Bhoge, Magare, and Mohite (2021) synthesized pyrimidine tetrazole derivatives, assessing their efficacy as antibacterial and antifungal agents, indicating potential applications in pharmaceuticals and healthcare Bhoge, Magare, & Mohite, 2021.
Propiedades
IUPAC Name |
1-(2,4-dimethylphenyl)-1-(1H-imidazol-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-9-4-5-11(10(2)8-9)13(3,16)12-14-6-7-15-12/h4-8,16H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQQZZWWSOJMOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)(C2=NC=CN2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-cyclopropyl-2-piperazin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one hydrochloride](/img/structure/B1458498.png)
![6-Chloro-2-(dichloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B1458499.png)











